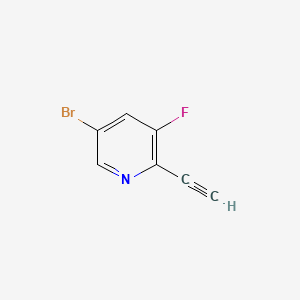
5-Bromo-2-ethynyl-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethynyl-3-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and an ethynyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-3-fluoropyridine typically involves the introduction of the bromine, fluorine, and ethynyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo a Suzuki coupling reaction with an appropriate ethynyl-containing reagent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
5-Bromo-2-ethynyl-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Bromo-2-fluoropyridine: Similar structure but lacks the ethynyl group.
2-Bromo-5-fluoropyridine: Similar structure with different positioning of the bromine and fluorine atoms.
3-Bromo-5-fluoropyridine: Another structural isomer with different positioning of the substituents.
Uniqueness
5-Bromo-2-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The combination of bromine, fluorine, and ethynyl groups on the pyridine ring makes it a versatile building block for various synthetic and research purposes.
特性
分子式 |
C7H3BrFN |
|---|---|
分子量 |
200.01 g/mol |
IUPAC名 |
5-bromo-2-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3BrFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChIキー |
SKWSVOGEFMKYEH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=N1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
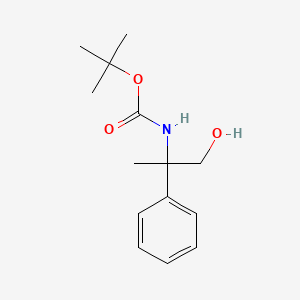
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
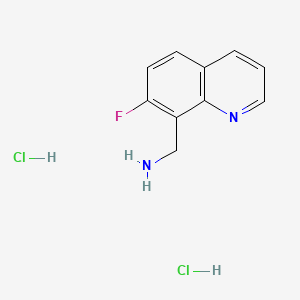

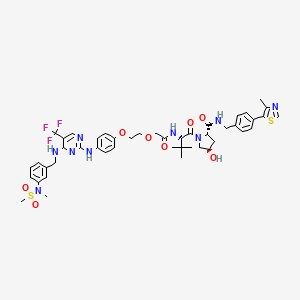
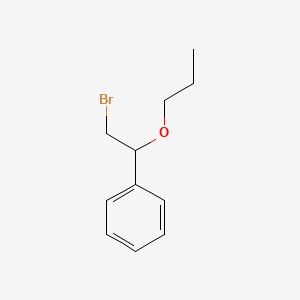

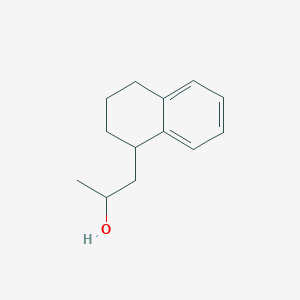

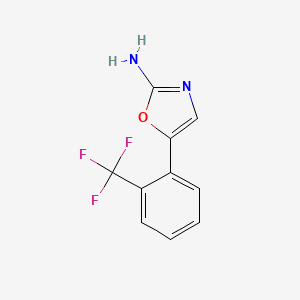
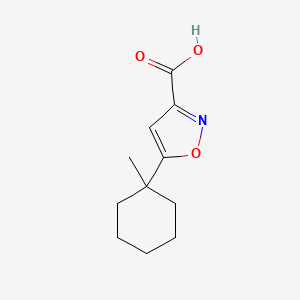
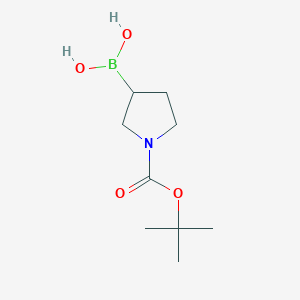
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
